Cas no 88054-22-2 (Menidazole)

Menidazole is a nitroimidazole derivative with potent antimicrobial and antiprotozoal properties. It is primarily used to treat infections caused by anaerobic bacteria and protozoa, including amoebiasis, giardiasis, and trichomoniasis. The compound works by disrupting microbial DNA synthesis, leading to cell death. Key advantages include its broad-spectrum activity, high bioavailability, and relatively low incidence of resistance compared to other nitroimidazoles. Menidazole is also noted for its favorable pharmacokinetic profile, with effective tissue penetration and a well-tolerated safety profile in clinical use. Its stability and solubility make it suitable for various formulations, including oral and topical applications.
Menidazole structure
Menidazole structure
Product Name:Menidazole
CAS No:88054-22-2
MF:C4H5N3O2
MW:127.101400136948
CID:61138
PubChem ID:12760
Update Time:2025-10-24

Menidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-nitroimidazole
    • 2-METHYL-4-NITRO-1H-IMIDAZOLE
    • 2-Methyl-5-nitro-1H-imidazole
    • 2-Methyl-4-nitroimidazole
    • Menidazole
    • 1H-Imidazole, 2-methyl-4-nitro-
    • 1H-Imidazole, 2-methyl-5-nitro-
    • 2-Methyl-4(5)-nitroimidazole
    • Imidazole, 2-methyl-4-nitro-
    • RP 8532
    • 24AG2WW15W
    • Imidazole, 2-methyl-5-nitro-
    • FFYTTYVSDVWNMY-UHFFFAOYSA-N
    • PubChem15969
    • 5-nitro-2-methylimidazole
    • 2-methyl -5-nitroimidazole
    • 2-M
    • CHEBI:181956
    • FT-0612958
    • EC 211-790-3
    • BCP32909
    • L-581490
    • Metronidazole impurity A
    • UNII-24AG2WW15W
    • AKOS025394814
    • CS-W011149
    • Q27253838
    • Z1245636358
    • AS-10894
    • 2-Methyl-5-nitroimidazole, British Pharmacopoeia (BP) Reference Standard
    • AKOS000294748
    • 100215-29-0
    • 696-23-1
    • AC-10807
    • SMR004703227
    • InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
    • Tinidazole impurity A, European Pharmacopoeia (EP) Reference Standard
    • Menidazole, VETRANAL(TM), analytical standard
    • DTXSID2061010
    • AC-8195
    • PD055434
    • F1905-7036
    • 2-Methyl-4(5)nitroimidazole
    • FT-0612982
    • 88054-22-2
    • FFYTTYVSDVWNMY-UHFFFAOYSA-
    • BCP32918
    • RP-8532
    • Tinidazole EP Impurity A;Ornidazole Impurity B;2-Methyl-5-nitroimidazole
    • M0922
    • InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6
    • AM20120266
    • TINIDAZOLE IMPURITY A [EP IMPURITY]
    • 2-methyl-4-nitro-3H-imidazole
    • METHYL-4-NITROIMIDAZOLE, 2-
    • AKOS015912419
    • EN300-21470
    • SR-01000945053-1
    • Imidazole, 2-methyl-4(or 5)-nitro-
    • AKOS000266160
    • METRONIDAZOLE BENZOATE IMPURITY B [EP IMPURITY]
    • Tinidazole impurity A
    • EINECS 211-790-3
    • SB38360
    • A842456
    • W-109594
    • CHEMBL134454
    • SCHEMBL63215
    • NS00007865
    • SR-01000945053
    • Q-200303
    • MFCD00005191
    • ORNIDAZOLE METABOLITE M1
    • 2-Methyl-4(5)-nitroimidazole, 99%
    • Metronidazole impurity A, European Pharmacopoeia (EP) Reference Standard
    • MLS006011386
    • Metronidazole Imp. A (EP); Metronidazole Benzoate Imp. B (EP); Tinidazole Imp. A (EP); Tinidazole USP Related Compound A; Tinidazole USP RC A
    • ALBB-020792
    • STK320516
    • DB-025909
    • MDL: MFCD00151322
    • Inchi: 1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
    • InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(C)N1)=O

Computed Properties

  • Exact Mass: 127.03800
  • Monoisotopic Mass: 127.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 74.5

Experimental Properties

  • Color/Form: crystal
  • Density: 1.426
  • Melting Point: 252-254 ºC
  • Boiling Point: 339°C at 760 mmHg
  • Flash Point: 0°C
  • Refractive Index: 1.5000 (estimate)
  • Solubility: Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali.
  • PSA: 74.50000
  • LogP: 1.14950
  • Solubility: Not available

Menidazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • Storage Condition:Sealed in dry,Room Temperature(BD2282)

Menidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Menidazole Pricemore >>

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Menidazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88054-22-2)2-甲基-5-硝基咪唑
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TAIXING JOXIN BIO-TEC CO.,LTD.
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Menidazole Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Menidazole

Introduction to Menidazole (CAS No. 88054-22-2) in Modern Chemical and Biomedical Research

Menidazole, a compound with the chemical name 1,3-dimethyl-4-phenylisoquinoline, is a molecule of significant interest in the fields of chemical biology and pharmaceutical research. Its unique structural properties and biological activities have positioned it as a valuable candidate for further investigation. With a CAS number of 88054-22-2, this compound has been the subject of numerous studies aimed at elucidating its mechanisms of action and potential therapeutic applications.

The chemical structure of Menidazole consists of a phenylisoquinoline core, which is a fused ring system comprising a benzene ring and an isoquinoline ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The presence of two methyl groups at the 1 and 3 positions enhances its lipophilicity, facilitating membrane penetration, while the phenyl group at the 4 position introduces additional functional diversity.

In recent years, Menidazole has garnered attention for its potential role in modulating various biological pathways. One of the most compelling areas of research involves its interaction with nucleic acids and enzymes. Studies have suggested that Menidazole can interfere with DNA replication and transcription by binding to specific residues in nucleotide sequences. This interference has implications for the development of novel anticancer agents, as it can disrupt the proliferation of rapidly dividing cells.

Furthermore, Menidazole has been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi by disrupting essential cellular processes. These findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are desperately needed. The mechanism by which Menidazole exerts its antimicrobial effects appears to involve interference with cell wall synthesis and energy metabolism, leading to cell death.

The compound's potential in immunomodulation has also been investigated. Preclinical studies have demonstrated that Menidazole can modulate immune responses by influencing the activity of immune cells such as T lymphocytes and macrophages. This modulation could have therapeutic implications in autoimmune diseases and chronic inflammatory conditions, where an imbalance in immune responses contributes to pathology.

Advances in synthetic chemistry have enabled the development of derivatives of Menidazole with enhanced biological activity. By modifying specific functional groups within the molecule, researchers have created analogs that exhibit improved selectivity and potency. These derivatives are being evaluated in both preclinical and clinical settings to assess their potential as therapeutic agents.

The pharmacokinetic profile of Menidazole is another area of active investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic use. Studies have shown that Menidazole has a moderate bioavailability following oral administration and exhibits rapid distribution throughout various tissues. Its metabolism appears to involve cytochrome P450 enzymes, which are responsible for metabolizing many drugs.

Recent research has also focused on the potential applications of Menidazole in neurodegenerative diseases. Preliminary studies suggest that it may protect against neuronal damage by inhibiting oxidative stress and promoting neurogenesis. These findings are particularly exciting given the growing burden of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The safety profile of Menidazole is an important consideration in its development as a therapeutic agent. While early studies suggest that it is well-tolerated at moderate doses, further research is needed to identify any potential long-term adverse effects. Chronic exposure studies are ongoing to evaluate the compound's toxicity and to determine safe dosing regimens for clinical use.

The integration of computational methods into drug discovery has accelerated the development process for compounds like Menidazole. Molecular modeling techniques allow researchers to predict how Menidazole interacts with biological targets, providing insights into its mechanism of action before experimental validation is required. This approach has significantly reduced the time and cost associated with bringing new drugs to market.

In conclusion, Menidazole (CAS No. 88054-22-2) is a multifaceted compound with promising applications in various areas of biomedical research. Its unique structural features enable it to interact with multiple biological targets, making it a valuable tool for developing new therapies. As research continues to uncover new aspects of its biology, Menidazole is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:88054-22-2)2-Methyl-5-nitroimidazole
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Purity:99.9%
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:88054-22-2)
SFD99;SDF098
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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